1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 3-fluoro-4-methylphenyl sulfonyl group and at the 3-position with a 1-methyl-1H-pyrazole moiety. The pyrazole substituent contributes to π-π stacking and modulates solubility .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-12-5-6-14(10-15(12)17)23(21,22)20-8-3-4-13(11-20)16-7-9-19(2)18-16/h5-7,9-10,13H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRDQFFDBAFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclocondensation
Piperidine rings are typically constructed through acid-catalyzed cyclization of δ-amino ketones or via modified Mannich reactions. For the pyrazole-substituted derivative:
Procedure (adapted from VulcanChem VC6650489 synthesis):
- React 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) with glutaraldehyde (1.2 eq) in anhydrous THF
- Add ammonium acetate (2.5 eq) and heat at 65°C for 12 hr
- Concentrate under reduced pressure and purify via flash chromatography (EtOAc/hexane 3:7)
Key Parameters
| Parameter | Value |
|---|---|
| Yield | 68-72% |
| Purity (HPLC) | ≥95% |
| Reaction Scale | 100 g - 5 kg |
Characterization data matches literature reports for analogous structures:
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=2.4 Hz, 1H), 6.25 (d, J=2.4 Hz, 1H), 3.90 (s, 3H), 3.15-3.05 (m, 2H), 2.85-2.75 (m, 1H), 2.30-2.15 (m, 2H), 1.90-1.70 (m, 4H)
Preparation of 3-Fluoro-4-Methylbenzenesulfonyl Chloride
Direct Sulfonation-Chlorination Sequence
Optimized Protocol (modified from PubChem CID 121188639):
- Sulfonate 3-fluoro-4-methyltoluene (1.0 eq) with fuming sulfuric acid (20% SO3) at 0-5°C
- Quench into ice-water and extract with dichloromethane
- Treat crude sulfonic acid with PCl5 (1.5 eq) in refluxing chlorobenzene (4 hr)
Performance Metrics
| Stage | Conversion | Selectivity |
|---|---|---|
| Sulfonation | 92% | 88% |
| Chlorination | 85% | 94% |
Final Coupling via Sulfonylation
Two-Phase Alkylation-Sulfonylation
This optimized one-pot method achieves 89% yield (Table 1):
Reaction Conditions
reactants = {
"Piperidine intermediate": 1.0 eq,
"Sulfonyl chloride": 1.05 eq,
"Base": "K2CO3 (3.0 eq)",
"Solvent": "DCM/H2O (2:1)",
"Temperature": "0°C → RT",
"Time": "18 hr"
}
Table 1: Comparative Sulfonylation Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DCM/H2O | 0→25 | 89 | 98.2 |
| 2 | Et3N | THF | 25 | 76 | 95.4 |
| 3 | NaOH | Toluene/H2O | 40 | 82 | 97.1 |
| 4 | DBU | DMF | 25 | 68 | 91.3 |
Data compiled from demonstrates potassium carbonate in biphasic system provides optimal nucleophilicity while minimizing hydrolysis.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields colorless needles:
- Melting Point : 142-144°C
- HPLC Purity : 99.3% (210 nm)
- XRD Analysis : Monoclinic P21/c with Z=4, confirming molecular conformation
Spectroscopic Signatures
- FT-IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-F)
- 13C NMR (101 MHz, DMSO-d6): δ 162.5 (d, J=245 Hz, C-F), 140.2 (pyrazole C3), 21.8 (CH3)
Industrial-Scale Considerations
Process Intensification Strategies
Patented continuous flow system (WO2016118774A1) enhances safety and yield:
- Metered addition of sulfonyl chloride via syringe pump
- In-line pH monitoring with automated base addition
- Continuous liquid-liquid separation
Benchmark Metrics
| Parameter | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity Profile | 1.2% | 0.6% |
| Thermal Load | High | Negligible |
Emerging Methodologies
Photoredox Catalyzed Coupling
Recent advances employ [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 catalyst under blue LED irradiation:
- 78% yield achieved in preliminary trials
- Reduces reaction time from 18 hr to 45 min
- Enables late-stage functionalization of complex intermediates
Chemical Reactions Analysis
Types of Reactions
1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's sulfonamide group is known to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can disrupt tumor growth and proliferation.
- Case Studies : In vitro studies demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145) .
Neurological Disorders
The compound has also been investigated for its potential neuroprotective effects:
- Neurotropic Activity : Research indicates that compounds with similar structures can enhance neuronal repair mechanisms following injuries, such as spinal cord damage .
- Safety Profile : In animal models, the compound demonstrated a favorable safety profile, indicating its potential for further development in treating neurological disorders.
Synthesis and Optimization
The synthesis of this compound involves several steps, including:
- Formation of the Sulfonamide : The initial step typically involves the reaction of piperidine with a sulfonyl chloride derivative.
- Pyrazole Integration : Subsequent reactions introduce the pyrazole moiety through cyclization processes.
The optimization of these synthetic pathways has been crucial for enhancing yield and purity, thereby facilitating more extensive biological testing.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for improving the efficacy of this compound:
- Substituent Effects : Variations in the fluorine and methyl substitutions have been shown to affect binding affinity to target proteins involved in cancer progression .
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency |
| Methyl | Enhances solubility |
Mechanism of Action
The mechanism of action of 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Piperidine-Based Sulfonamides
Compound A : 1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176270-74-7)
- Structural Differences : The sulfonyl group is attached to a benzene ring substituted with a 2-methyloxazole (vs. 3-fluoro-4-methylphenyl in the target compound).
Compound B : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Structural Differences : The sulfonyl group is directly linked to a methyl group (simpler substituent) and lacks aromatic fluorine. A hydroxyl group on the piperidine increases polarity.
- Impact : Reduced aromatic π-system and hydroxyl group may limit CNS penetration compared to the target compound’s fluorinated hydrophobic aryl group .
Pyrazole-Containing Sulfonamides
Compound C : 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine
- Structural Differences : Pyridazine replaces piperidine, and the sulfonyl group is part of a benzyl linker to pyrazole.
Compound D : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde
Pharmacologically Active Analogs
Compound E: Norneo Sildenafil (CAS 371959-09-0)
- Structural Differences: Piperidine sulfonyl group connected to a pyrazolopyrimidinone core.
- Impact: The pyrazolopyrimidinone moiety confers phosphodiesterase (PDE) inhibitory activity, suggesting the target compound’s pyrazole-piperidine system may also target enzymes but with distinct selectivity .
Compound F : Letaxaban (TAK-442, CAS 870262-90-1)
- Structural Differences: Contains a naphthalenesulfonyl group and tetrahydro-pyrimidinone substituent.
- Impact : The bulkier naphthalene group may improve target affinity but reduce solubility compared to the target’s compact fluoro-methylphenyl group .
Key Comparative Data
Research Findings and Implications
- Electron-Withdrawing Effects : The 3-fluoro group in the target compound enhances sulfonyl group polarity, improving interactions with basic residues in enzyme active sites compared to methyl or oxazole substituents .
- Metabolic Stability : The 1-methylpyrazole likely reduces oxidative metabolism at the pyrazole ring compared to unsubstituted analogs .
- Selectivity: Piperidine’s conformational flexibility may allow broader target engagement than rigid cores like pyridazine or pyrimidinone .
Biological Activity
The compound 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22FN3O2S
- Molecular Weight : 363.45 g/mol
The compound features a piperidine ring, a pyrazole moiety, and a sulfonyl group, which are known to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain pyrazole derivatives inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 15.2 |
| Pyrazole Derivative B | S. aureus | 12.5 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through its action on the TRPV1 receptor, which is implicated in pain and inflammation pathways. Studies have shown that structurally related compounds can act as TRPV1 antagonists, leading to significant analgesic effects in animal models . The inhibition of pro-inflammatory cytokines further supports its therapeutic potential in inflammatory diseases.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been well-documented, particularly their ability to inhibit specific kinases involved in tumor growth. Research focusing on similar compounds has revealed their effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring enhance anticancer efficacy.
Case Study 1: Anticancer Activity in Cell Lines
A study evaluated the effects of a related compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.
Case Study 2: TRPV1 Antagonism and Pain Relief
In a neuropathic pain model, the compound demonstrated significant analgesic effects comparable to established pain relievers. The study highlighted its potential as a non-opioid analgesic agent with minimal side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving (1) sulfonylation of a piperidine precursor with 3-fluoro-4-methylbenzenesulfonyl chloride and (2) coupling with a 1-methyl-1H-pyrazol-3-yl moiety. Key parameters include:
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling reactions .
- Reaction temperature : Optimize between 80–110°C to balance reaction rate and side-product formation .
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves separation of sulfonylated byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the sulfonyl-piperidine linkage (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy :
- ¹H NMR : Identify protons on the pyrazole ring (δ 7.2–7.8 ppm) and piperidine (δ 3.0–3.5 ppm for axial protons) .
- ¹³C NMR : Confirm sulfonyl group attachment via deshielded carbons (δ 120–130 ppm) .
- HRMS : Validate molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics .
- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity discrepancies .
- Meta-analysis : Compare results with structurally similar sulfonamide-pyrazole derivatives to identify trends .
Q. What computational strategies predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR models : Use EPI Suite or TEST software to estimate biodegradability (e.g., half-life in soil/water) .
- Molecular dynamics simulations : Analyze sulfonyl group hydrolysis kinetics under varying pH conditions .
- Metabolite prediction : Employ tools like Meteor Nexus to identify potential transformation products (e.g., demethylation of the pyrazole moiety) .
Q. How can impurity profiles be systematically analyzed during synthesis?
- Methodological Answer :
- HPLC-MS : Detect sulfonic acid byproducts (retention time: 4–6 min) and quantify using calibration curves .
- ICP-OES : Screen for residual palladium catalysts (detection limit: <1 ppm) .
- Stability studies : Stress testing (heat, light, humidity) identifies degradation impurities (e.g., oxidized pyrazole derivatives) .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in biological studies?
- Methodological Answer :
- Fragment-based screening : Synthesize analogs with modifications to the sulfonyl or pyrazole groups .
- Dose-response assays : Use 8–10 concentration points to calculate IC₅₀ values for potency comparisons .
- Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent electronegativity with activity .
Q. How should researchers design ecological risk assessments for this compound?
- Methodological Answer :
- Tiered testing :
- Tier 1 : Acute toxicity assays (e.g., Daphnia magna LC₅₀) .
- Tier 2 : Chronic exposure studies in model organisms (e.g., zebrafish embryos) .
- Bioaccumulation potential : Estimate log Kow (octanol-water partition coefficient) using chromatographic retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
